molecular formula C14H15NO B186177 4-(3,5-Dimethylphenoxy)aniline CAS No. 86823-17-8

4-(3,5-Dimethylphenoxy)aniline

Cat. No.: B186177
CAS No.: 86823-17-8
M. Wt: 213.27 g/mol
InChI Key: KUIQDVYCIYFSQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(3,5-Dimethylphenoxy)aniline involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenoxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various halogenated, nitrated, or sulfonated products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethylphenoxy)phenol
  • 4-(3,5-Dimethylphenoxy)benzoic acid
  • 4-(3,5-Dimethylphenoxy)benzaldehyde

Uniqueness

4-(3,5-Dimethylphenoxy)aniline is unique due to its specific substitution pattern on the phenoxy group and the presence of an aniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-(3,5-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIQDVYCIYFSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235843
Record name Benzenamine, 4-(3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86823-17-8
Record name Benzenamine, 4-(3,5-dimethylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086823178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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